5-Mercaptouracil

Description

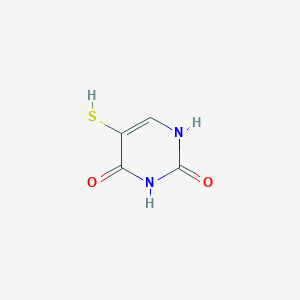

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-sulfanyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c7-3-2(9)1-5-4(8)6-3/h1,9H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHCRNZMESVPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161259 | |

| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14020-53-2 | |

| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014020532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Mercaptouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H, 3H)-Pyrimidinedione, 5-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Mercaptouracil

Established Synthetic Pathways to 5-Mercaptouracil

The preparation of this compound can be achieved through both classical and more contemporary synthetic methods.

One of the traditional methods for synthesizing this compound involves a multi-step process starting from 5-aminouracil (B160950). gla.ac.uk This classical approach, while effective, often requires stringent reaction conditions and can be lengthy. The synthesis proceeds through the diazotization of 5-aminouracil, followed by the introduction of a sulfur-containing group.

A representative classical synthesis is the conversion of 5-aminouracil to this compound, which can be summarized as follows:

Diazotization: 5-aminouracil is treated with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form a diazonium salt intermediate.

Sulfur Introduction: The diazonium salt is then reacted with a sulfur-containing nucleophile, like sodium disulfide (Na₂S₂), followed by a reduction step, often using zinc, to yield this compound. gla.ac.uk

More recent synthetic strategies focus on improving yield, reducing reaction steps, and employing milder conditions. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of 5-thiolated pyrimidines. rsc.orgnih.gov These methods often start from a halogenated uracil (B121893) derivative, such as 5-bromouracil.

A general and efficient modern approach involves the palladium-catalyzed C–S coupling of a 5-bromopyrimidine (B23866) derivative with an alkyl or aryl thiol. rsc.orgnih.gov This methodology allows for the direct and high-yielding introduction of the sulfur functionality at the C-5 position.

Derivatization Strategies for S-Substituted this compound Analogues

The thiol group in this compound is a versatile handle for a wide range of chemical modifications, enabling the synthesis of diverse analogues with tailored properties.

The nucleophilic thiol group of this compound readily undergoes S-alkylation and S-arylation reactions. rsc.orgresearchgate.net These reactions are fundamental for introducing a variety of substituents onto the sulfur atom.

Alkylation: Alkylation is typically achieved by reacting this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion that subsequently attacks the alkyl halide. A variety of alkyl groups, including functionalized ones, can be introduced using this method. For instance, thio-alkylation with ethyl 3-bromopyruvate (B3434600) has been used to synthesize precursors for thieno[2,3-d]pyrimidinediones. researchgate.net

Arylation: Arylation of the thiol group can be accomplished through several methods, including copper-mediated and palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov Copper-mediated reactions, for example, can be used to introduce phenylthio groups onto pyrimidine (B1678525) nucleosides derived from this compound. rsc.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| S-Alkylation | Alkyl halide, Base (e.g., NaOH, K₂CO₃) | S-Alkyl-5-mercaptouracil | researchgate.net |

| S-Arylation | Aryl halide, Copper or Palladium catalyst, Base | S-Aryl-5-mercaptouracil | rsc.orgnih.gov |

| Thio-alkylation | Ethyl 3-bromopyruvate | Thieno[2,3-d]pyrimidinedione precursor | researchgate.net |

The incorporation of this compound into nucleoside and nucleotide structures is crucial for their biological and therapeutic applications. tandfonline.comtandfonline.com

Nucleoside Synthesis: The synthesis of this compound nucleosides can be approached in two primary ways:

Glycosylation of this compound: A protected this compound derivative can be coupled with a protected ribose or deoxyribose derivative.

Modification of a Pre-existing Nucleoside: A more common approach is the introduction of the thiol group at the C-5 position of a pre-formed pyrimidine nucleoside, such as uridine (B1682114) or cytidine. This can be achieved by first halogenating the nucleoside at the C-5 position (e.g., to 5-bromouridine) and then displacing the halogen with a sulfur nucleophile. rsc.orgnih.gov Another method involves the 5-thiolation of cytosine or 5-bromocytosine (B1215235) nucleosides. tandfonline.comtandfonline.com

Nucleotide Synthesis: this compound nucleotides, such as 5-mercapto-UTP, can be synthesized from the corresponding nucleosides through phosphorylation reactions. nih.gov For example, 5-mercaptouridine can be phosphorylated to its monophosphate (5-mercapto-UMP) and subsequently to its triphosphate (5-mercapto-UTP). nih.govpnas.org Alternatively, direct modification of existing nucleotides, such as the reaction of 5-iodocytidine (B14750) triphosphate (dCITP) with a copper-thiolate reagent, can yield the corresponding 5-thio-substituted nucleotide. rsc.org

| Starting Material | Key Transformation | Product | Reference |

| 5-Bromouridine | Palladium-catalyzed coupling with a thiol | 5-Thioalkyl/aryl-uridine | rsc.orgnih.gov |

| Cytidine Nucleoside | 5-thiolation | 5-Mercaptocytidine | tandfonline.comtandfonline.com |

| 5-Mercaptouridine | Phosphorylation | 5-Mercaptouridine monophosphate (5-mercapto-UMP) | pnas.org |

| 5-Mercapto-UMP | Further Phosphorylation | 5-Mercaptouridine triphosphate (5-mercapto-UTP) | nih.gov |

| 5-Iodocytidine triphosphate | Reaction with PhSCu | 5-(Phenylsulfanyl)-dCTP | rsc.org |

The thiol group of this compound can be oxidized to form a disulfide bond, leading to the creation of dimeric structures like 5,5'-dithiodiuracil. This disulfide is considered a stable precursor for 5-mercaptopyrimidine nucleosides. rsc.org

The formation of such disulfide linkages can be achieved through various oxidative conditions. Mild oxidizing agents, such as iodine or air in the presence of a catalyst, can facilitate this transformation. The disulfide bond can often be reversed back to the thiol form under reducing conditions, a property that is exploited in various biochemical applications. The reaction of a thiol-containing oligonucleotide with Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid)) is a well-known method for quantifying thiols and also demonstrates the principle of disulfide exchange. gla.ac.uk

Regioselective N-Alkylation through Michael-type Addition

The alkylation of the uracil ring, a critical process for synthesizing acyclic nucleoside analogs, can be effectively achieved through Michael-type addition. This method offers a convenient pathway for N-alkylation. nih.govresearchgate.net Specifically, the N1- and N3-positions of the uracil ring can be selectively targeted. The N1-position is often the target in the initial steps of synthesizing pyrimidinic acyclic nucleosides. researchgate.net Conversely, the N3-position is valuable for attaching biologically active fragments for applications like radiochemotherapy. researchgate.net

A simple and efficient method for the N-1 alkylation of uracil rings involves a Michael-type addition reaction. nih.gov For instance, the N-1 regioselective Michael-type addition of 5-substituted uracils to (2-hydroxyethyl) acrylate (B77674) can be performed in polar aprotic solvents like DMF or MeCN. nih.gov To prevent the polymerization of the acrylic substrate, it can be added portion-wise to the reaction mixture. nih.gov The use of triethylamine (B128534) (TEA) as a base has been shown to achieve complete regioselectivity. nih.gov The resulting adducts are versatile substrates for further functionalization into molecules such as (3-uracil-1-yl)propanoic acids. nih.gov

The Michael reaction, a conjugate addition, involves a Michael donor (the nucleophile) and a Michael acceptor. wikipedia.org For uracil derivatives, the nucleophiles can include beta-ketoesters, malonates, and beta-cyanoesters. wikipedia.org The reaction mechanism involves the deprotonation of the nucleophile by a base to form a carbanion, which then reacts with the electrophilic alkene of the Michael acceptor. wikipedia.org

| Reactants | Base | Solvent | Product | Key Finding | Reference |

| 5-Substituted Uracils, (2-Hydroxyethyl) acrylate | Triethylamine (TEA) | DMF or MeCN | N-1 Alkylated Uracil Adducts | Achieved complete N-1 regioselectivity and prevented polymerization of the acrylate. | nih.gov |

| Uracils, Acrylic Acceptors | Various | Not Specified | N1- and N3-Alkylated Uracils | Michael addition is a convenient method for regioselective N-alkylation at both N1 and N3 positions. | researchgate.net |

Advanced Chemical Synthesis of Modified Oligonucleotides Incorporating this compound Derivatives

Enzymatic Polymerization of 5-Mercaptouridine Triphosphates

The enzymatic incorporation of modified nucleotides is a cornerstone for synthesizing functionalized nucleic acids. 5-Mercaptouridine triphosphate (5-SH-UTP) has been shown to be a substrate for several RNA polymerases, including those from Escherichia coli and T7 bacteriophage, as well as yeast RNA polymerases I and III. nih.govnih.gov This allows for the in vitro transcription of RNA molecules containing thiol-tagged uracil bases. nih.govnih.gov

The incorporation of 5-SH-UTP does not significantly interfere with key transcriptional processes such as pausing and Rho-independent termination. nih.govnih.gov This compatibility makes it a valuable tool for producing modified RNA for various applications. For example, a study reported the polymerization of 5-mercuriuridine-5'-diphosphate in the presence of β-mercaptoethanol using polynucleotide phosphorylase from E. coli. nih.gov While this specific study focused on a mercurated derivative, it highlights the potential for enzymatic polymerization of modified uridine diphosphates.

The process of enzymatic polymerization involves using an isolated enzyme as a catalyst for the in vitro chemical synthesis of polymers. mdpi.com In the context of nucleic acids, DNA or RNA polymerases catalyze the formation of phosphodiester bonds, incorporating nucleotides complementary to a template strand. googleapis.com

| Enzyme | Substrate | Key Finding | Reference |

| E. coli and T7 RNA Polymerases, Yeast RNA Polymerases I and III | 5-Mercapto-UTP (5-SH-UTP) | 5-SH-UTP is a substrate for these polymerases and does not affect transcriptional pausing or Rho-independent termination. | nih.govnih.gov |

| Polynucleotide Phosphorylase from E. coli | 5-Mercuriuridine-5'-diphosphate | Polymerization occurred in the presence of β-mercaptoethanol. | nih.gov |

Post-Synthetic Functionalization of Thiol-Tagged Oligonucleotides

A powerful strategy for introducing a wide range of functionalities into oligonucleotides is post-synthetic modification. beilstein-journals.orgsantiago-lab.com This approach involves incorporating a reactive group, such as a thiol, into the oligonucleotide during synthesis, followed by a subsequent reaction to attach the desired molecule. beilstein-journals.orgsantiago-lab.com The thiol group introduced via this compound serves as a versatile handle for such modifications.

Thiol-tagged oligonucleotides can be reacted with various molecules, including fluorophores, metal ligands, and peptides. beilstein-journals.orgd-nb.info For instance, oligonucleotides terminating in a 5'-thiol group can be selectively immobilized on solid supports. nih.gov The reactivity of the thiol group allows for specific and efficient conjugation reactions. One common method involves the reaction of thiols with maleimides. researchgate.net Another approach is the thiol-ene "click" reaction, which involves the hydrothiolation of a terminal alkene. santiago-lab.com

The development of phosphoramidite (B1245037) building blocks containing protected thiol groups has facilitated the incorporation of these functionalities into oligonucleotides via standard solid-phase synthesis. beilstein-journals.org This allows for the precise placement of the thiol group within the oligonucleotide sequence.

| Functionalization Strategy | Reactants | Product | Application | Reference |

| Immobilization | 5'-Thiol-terminated oligonucleotides, p-chloromercuribenzoate or 2,2'-dithiobis(5-nitropyridine) (B1204645) activated supports | Immobilized oligonucleotides | Solid-phase assays | nih.gov |

| Bioconjugation | Thiol-tagged RNA, Cys- or His-containing peptides, thiol-linked biotin/fluorescein | Covalently modified RNA | Probing RNA-protein interactions | d-nb.info |

| Click Chemistry (Thiol-ene) | Thiol-containing oligonucleotide, Terminal alkene | Thioether-linked oligonucleotide | DNA functionalization | santiago-lab.com |

| Native Ligation | 5'-Cysteinyl oligonucleotide, N-terminal thioester-functionalized peptide | Peptide-oligonucleotide conjugate | Creating functional bioconjugates | researchgate.net |

Preparation of Probe-Modified RNA for Protein-RNA Interaction Studies

RNA molecules modified with this compound are valuable tools for investigating protein-RNA interactions. nih.govnih.gov The thiol group on the uracil base can be post-transcriptionally modified to attach a photocross-linking agent. nih.govnih.gov A common reagent for this purpose is p-azidophenacyl bromide. nih.govnih.gov The pKa of 5-SH-UTP has been determined to be 5.6, allowing for the modification of the thiol groups in the RNA at a neutral pH of 7. nih.govnih.gov

Once the photocross-linking group is attached, the modified RNA probe can be incubated with its target protein or protein complex. Upon irradiation with UV light, the photoreactive group is activated, forming a covalent bond with the interacting protein. springernature.com This allows for the identification of RNA-binding proteins and the mapping of their binding sites. nih.govnih.gov

For example, this technique has been used to study the interaction of the transcription termination factor Rho with E. coli transcription complexes. nih.govnih.gov The use of 5-SH-UTP-derived probes enables the distinction between RNA binding domains on the surface of RNA polymerases or other RNA-binding proteins and those that are buried within the protein structure. nih.govnih.gov

| Probe | Modification Reagent | Application | Key Finding | Reference |

| RNA containing 5-SH-UMP | p-Azidophenacyl bromide | Protein-RNA crosslinking | Allowed for crosslinking to the Rho termination factor and polymerase subunits. | nih.govnih.gov |

| Thiol-tagged RNA | Not specified | Distinguishing surface vs. buried binding domains | Can differentiate between accessible and inaccessible RNA binding sites on proteins. | nih.govnih.gov |

Photochemical Transformations of this compound

This compound and its derivatives can undergo photochemical transformations. While RNA containing this compound monophosphate (5-SH-UMP) itself does not crosslink to polymerase upon irradiation at 302 or 337 nm, its derivatives can be photoactivated. nih.govnih.gov The primary application of photochemistry involving this compound in a biological context is through the post-synthetic attachment of a photoreactive group, as discussed previously.

However, the pyrimidine ring system itself can be photoactivated. Irradiation with UV light at around 260 nm can activate pyrimidine rings, potentially leading to a Michael addition reaction with a nucleophilic protein side chain. gla.ac.uk Furthermore, thermal and photochemical transformations of related compounds, such as 5-substituted 6-azido-1,3-dimethyluracils, can lead to the formation of fused pyrimidine structures like isoxazolo[3,4-d]pyrimidines and pyrazolo[3,4-d]pyrimidines. researchgate.net The condensation of 6-mercaptouracil with chloroacetaldehyde (B151913) can lead to the formation of thieno[2,3-d]pyrimidines. researchgate.net

| Compound | Transformation | Product | Reference |

| 5-Substituted 6-azido-1,3-dimethyluracils | Thermal and photochemical transformation | Fused pyrimidines (isoxazolo- and pyrazolo[3,4-d]pyrimidines) | researchgate.net |

| 6-Mercaptouracil and Chloroacetaldehyde | Condensation | Thieno[2,3-d]pyrimidine | researchgate.net |

| RNA containing 5-SH-UMP | Irradiation at 302 or 337 nm | No crosslinking to polymerase | nih.govnih.gov |

| Pyrimidine rings | Irradiation at ~260 nm | Activation for potential Michael addition | gla.ac.uk |

Spectroscopic Characterization and Structural Investigations of 5 Mercaptouracil and Its Congeners

Spectroscopic Techniques for Elucidating Molecular Structure and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a important tool for investigating the protonation and redox behavior of 5-Mercaptouracil. Spectrophotometric studies have been conducted on this compound and its derivatives, providing insights into their electronic transitions. nih.gov The protonation of molecules can be studied by monitoring changes in the UV-Vis spectrum upon titration with an acid, which allows for the determination of apparent pKa values. nova.edu

Redox processes can also be monitored using UV-Vis spectroscopy. The generation of different redox states, such as radical cations and anions, results in distinct electronic spectra that can be characterized. rsc.org For instance, studies on related heterocyclic systems demonstrate that changes in the oxidation state lead to significant shifts in the absorption bands, providing information about the electronic structure of the various species. rsc.org

The UV-Vis spectroscopic properties of symmetrical disulfides derived from potentially tautomeric thiones, which can be formed from this compound, have been investigated. These studies explore the reversible thione-disulfide transformation and the influence of factors like solvent and UV irradiation, highlighting the importance of this redox system. researchgate.net

Table 1: UV-Vis Spectroscopic Data for this compound Derivatives

| Compound | Solvent/Condition | λmax (nm) | Reference |

|---|---|---|---|

| This compound | Varies | Data not available in snippets | nih.govdissercat.com |

| 5-Mercaptodeoxyuridine | Varies | Data not available in snippets | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its congeners. microbenotes.combyjus.com It provides detailed information about the chemical environment of individual nuclei, such as protons (¹H NMR) and carbon-13 (¹³C NMR), allowing for the determination of molecular structure, connectivity, and dynamics. microbenotes.comcore.ac.uk

In the context of uracil (B121893) derivatives, NMR is crucial for assigning the structure of newly synthesized compounds. nih.gov For instance, in the synthesis of imidazole (B134444) uracil-containing molecules, NMR spectroscopy, in conjunction with other techniques, confirms the final structure. nih.gov The chemical shifts (δ), coupling constants (J), and the number of nuclei giving rise to a signal are key parameters interpreted from NMR spectra. core.ac.uk

Furthermore, NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is invaluable for complex structures. core.ac.uk For fluorinated analogs like 5-fluorouracil, ¹⁹F NMR spectroscopy is a powerful tool to probe structural changes and interactions, where chemical shifts are highly sensitive to the local secondary and tertiary structure. nih.gov While specific NMR data for this compound was not found in the search results, the principles of NMR are broadly applicable to its structural analysis.

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural details of compounds like this compound through the analysis of their fragmentation patterns. chim.lumsu.edu The process involves ionizing the sample and separating the resulting ions based on their mass-to-charge (m/z) ratio. msu.edu The peak with the highest m/z value typically corresponds to the molecular ion (M+), providing the molecular mass of the compound. savemyexams.com

The fragmentation of the molecular ion provides a unique fingerprint that helps in structural elucidation. savemyexams.comlibretexts.org Different functional groups exhibit characteristic fragmentation patterns. libretexts.org For example, compounds containing a carbonyl group often undergo cleavage adjacent to it. libretexts.org Although specific fragmentation data for this compound was not detailed in the search results, general principles of mass spectrometry can be applied. For instance, the presence of sulfur would lead to characteristic isotopic patterns for sulfur-containing fragments.

Dual-stage mass spectrometry (MS/MS) can provide even more detailed structural information by selecting a specific precursor ion and inducing its fragmentation to observe the resulting product ions. lcms.cz

Table 2: General Principles of Mass Spectrometry Fragmentation

| Functional Group | Common Fragmentation Pattern |

|---|---|

| Alkanes | Clusters of peaks 14 mass units apart (loss of CH₂ units). libretexts.org |

| Alcohols | Small or absent molecular ion peak; cleavage of the C-C bond next to the oxygen; loss of H₂O. libretexts.org |

| Aldehydes | Loss of H (M-1) or CHO (M-29). libretexts.org |

| Amines | Odd molecular ion peak (if one nitrogen is present); alpha-cleavage is dominant. msu.edulibretexts.org |

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing its vibrational modes. sapub.orgspectroscopyonline.comyoutube.com These techniques are complementary and provide a detailed fingerprint of the molecular structure.

For uracil and its derivatives, vibrational spectra have been used to analyze the characteristic ring stretching modes and the influence of substituents. researchgate.net For example, in 5-aminouracil (B160950), the Kekule ring stretching mode is observed at different wavenumbers compared to uracil, indicating the effect of the amino group substitution. researchgate.net Similarly, for this compound, the C=O, N-H, and the C-S/S-H stretching and bending vibrations would give rise to characteristic bands in the IR and Raman spectra.

In the solid state, FT-IR and Raman spectroscopy can help distinguish between tautomeric forms, such as the thiol and thione forms of mercapto-substituted heterocycles. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental spectra to aid in the assignment of vibrational modes. researchgate.net

Table 3: Characteristic Infrared Absorption Ranges for Relevant Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| N-H (amines, amides) | 3300 - 3500 | Sharp, less intense than O-H. Primary amines show two bands. libretexts.org |

| C=O (carbonyl) | 1670 - 1780 | Sharp, intense peak. Position varies with the type of carbonyl group. libretexts.org |

| Aromatic Ring | 1660 - 2000 | Overtone or combination bands. |

| C=C (alkene) | 1640 - 1680 | Variable intensity. |

| C-N | 1000 - 1350 | |

| S-H (thiol) | 2550 - 2600 | Weak absorption. |

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used for studying species with unpaired electrons, such as free radicals. nih.govwikipedia.org This method is crucial for investigating radical species of this compound that may be generated during redox reactions or through exposure to high-energy radiation. wikipedia.orgnih.gov

The ESR spin-trapping method is particularly valuable for detecting and identifying short-lived, highly reactive radicals. nih.govmdpi.com This involves using a "spin trap" molecule that reacts with the transient radical to form a more stable radical adduct, which can then be detected by ESR. dgk-ev.de The resulting ESR spectrum provides information about the structure of the original radical through parameters like the g-factor and hyperfine coupling constants. wikipedia.org

While direct ESR studies on this compound were not found in the search results, the technique has been widely applied to study reactive oxygen species (ROS) and other radicals in biological and chemical systems. nih.govnih.gov For example, ESR can be used to study radicals like the hydroxyl radical (•OH) and superoxide (B77818) (O₂•⁻), which could potentially be formed in reactions involving this compound. wikipedia.org

Advanced Structural Elucidation

Advanced structural elucidation of this compound and its congeners often involves a combination of the spectroscopic techniques mentioned above, along with X-ray crystallography and theoretical calculations.

X-ray diffraction analysis of single crystals provides the most definitive three-dimensional molecular structure. rsc.orgrsc.org For example, the crystal structure of the disulfide derived from 1-methyl-5-mercaptouracil has been determined, revealing details about the conformation of the disulfide linkage, including the S-S bond length and torsion angles. researchgate.netrsc.orgrsc.org This kind of analysis is invaluable for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding. researchgate.net

Theoretical studies, often using quantum chemical methods, complement experimental data by providing insights into molecular properties, such as the stability of different tautomers and the interpretation of spectroscopic data. acs.org For instance, theoretical calculations can predict vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectra. researchgate.net The combination of experimental and theoretical approaches provides a comprehensive understanding of the structure and properties of this compound and its derivatives.

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. nih.govsci-hub.se By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, a detailed electron density map can be generated, revealing molecular structure, bond lengths, and bond angles. nih.gov This method has been successfully applied to derivatives of this compound to establish their solid-state structures.

The data obtained from these analyses provide definitive proof of the molecular structure and offer insights into intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. This information is invaluable for structure-based drug design and for interpreting data from other analytical techniques.

Table 1: Representative X-ray Crystallographic Data for a this compound Derivative

| Parameter | Value | Reference |

| Compound | 5-[1-(2′-deoxy-α-d-ribofuranosyl)]-5-mercaptouracil | capes.gov.br |

| Method | X-ray Crystallography | capes.gov.br |

| Key Finding | Determination of the crystal and molecular structure. | capes.gov.br |

| Significance | Provides precise bond lengths, angles, and conformational details in the solid state. | researchgate.netcapes.gov.br |

Note: This table is representative of the type of data obtained from X-ray crystallographic studies.

Conformational Analysis through Spectroscopic and Computational Methods

While X-ray crystallography provides a static picture of a molecule in a crystal lattice, spectroscopic and computational methods offer insights into its dynamic behavior and preferred conformations in different environments.

Spectroscopic Methods: Various spectroscopic techniques have been utilized to characterize this compound and its derivatives.

UV-Vis Spectrophotometry: Ultraviolet-visible spectroscopy is used to study the electronic transitions within the molecule. The UV spectrum of this compound and its derivatives shows characteristic absorption maxima that are sensitive to pH and substitution on the sulfur atom. nih.govpnas.org For example, the UV spectrum of muramidase-1 covalently modified with 5-mercaptouridine monophosphate indicated the presence of a thio derivative of uracil. pnas.org

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Direct probe MS analysis of this compound reveals a simple fragmentation pattern, with a prominent peak for the pyrimidine (B1678525) residue at an m/e of 144, corresponding to its molecular mass. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of molecules in solution. researchgate.net These techniques provide information about the connectivity of atoms and the chemical environment of the protons and carbons in the molecule, which is essential for confirming the structure of newly synthesized derivatives. researchgate.net

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, can identify functional groups and provide information about molecular structure and bonding. researchgate.net Comparative studies involving related molecules like 5-iodouracil (B140508) utilize these methods to analyze vibrational modes. researchgate.net

Computational Methods: Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying the conformational preferences and electronic properties of molecules. researchgate.netfrontiersin.org These methods can calculate the relative energies of different tautomers and conformers, predict vibrational spectra, and model molecular interactions. researchgate.net Quantum-chemical simulations have been used to study the hydrogen bonding patterns of this compound, showing it can form a Watson-Crick base pair with adenine (B156593) but may also mispair with other DNA bases. google.com Such computational studies are critical for understanding the conformational flexibility that may underlie the compound's biological activity. frontiersin.org

Table 2: Summary of Spectroscopic and Computational Findings for this compound

| Method | Key Findings | Reference |

| UV-Vis Spectroscopy | Exhibits characteristic UV absorption that shifts with pH and substitution. | nih.govpnas.org |

| Mass Spectrometry | Molecular ion peak (M+H) observed at m/e 144. | pnas.org |

| NMR Spectroscopy | ¹H and ¹³C NMR are used to confirm the structure of derivatives. | researchgate.net |

| Computational (DFT) | Used to analyze molecular structure, vibrational spectra, and conformational energies. | researchgate.netfrontiersin.org |

| Computational (Simulations) | Shows potential for both Watson-Crick pairing with Adenine and mispairing with other bases. | google.com |

Molecular Interactions and Biochemical Mechanisms of Action of 5 Mercaptouracil

Mechanisms of Interaction with Nucleic Acids (DNA and RNA)

As an analogue of uracil (B121893) and thymine, 5-Mercaptouracil's primary sphere of influence is the synthesis and function of nucleic acids. Its derivatives can act as inhibitors of key enzymes, be incorporated into growing nucleic acid chains, serve as faulty templates for replication and transcription, and potentially form covalent bonds with other macromolecules.

Polynucleotides that have been modified to contain 5-mercapto-substituted pyrimidines have demonstrated significant inhibitory effects on viral and mammalian DNA polymerases. nih.gov Research has shown that partially thiolated polycytidylic acids (MPC) can inhibit the DNA polymerase of the Friend leukemia virus (FLV). nih.gov The degree of this inhibition was found to be directly proportional to the percentage of thiolation within the polynucleotide. nih.gov

These thiolated nucleic acids were effective at inhibiting the FLV polymerase both in the endogenous reaction and when synthetic templates like poly(A)-(dT)14 were used. nih.gov Thiolated DNA and tRNA isolated from Ehrlich ascites cells also showed substantial inhibitory effects on FLV DNA polymerase. nih.gov Interestingly, while these 5-mercapto-substituted polynucleotides were potent inhibitors of the viral polymerase and a regenerating rat liver DNA polymerase, they showed no activity against the bacterial DNA polymerase from E. coli. nih.gov This suggests a degree of selectivity in their inhibitory action. Kinetic analysis revealed that the mechanism of inhibition involves the thiolated DNA acting as a competitive inhibitor of the natural DNA template. nih.gov

| Inhibitor | Target Enzyme | Key Finding | Mechanism |

|---|---|---|---|

| Partially thiolated polycytidylic acid (MPC) | Friend Leukemia Virus (FLV) DNA Polymerase | Inhibition is directly related to the percent of thiolation. nih.gov | Not specified |

| Thiolated DNA from Ehrlich ascites cells | FLV DNA Polymerase | Most active inhibitor among tested thiolated nucleic acids. nih.gov | Not specified |

| Thiolated DNA from Ehrlich ascites cells | Regenerating Rat Liver DNA Polymerase (I) | Showed the highest inhibitory activity among those tested. nih.gov | Competitive inhibitor of the DNA template (Ki/Km ratio = 0.5). nih.gov |

| Partially thiolated polycytidylic acid (MPC) | E. coli DNA Polymerase | Showed no inhibitory activity. nih.gov | N/A |

The biological effects of this compound derivatives can be mediated not only by inhibiting enzymes but also by interfering with the synthesis of nucleic acids. The nucleoside analogue 5-mercapto-2'-deoxyuridine (MUdR) has been shown to potently inhibit the incorporation of natural nucleosides into DNA and RNA. nih.govaacrjournals.org In studies with phytohemagglutinin (PHA)-stimulated murine spleen lymphocytes, MUdR at a concentration of 0.5 mM caused a 50% inhibition of thymidine incorporation into acid-insoluble nucleic acids. nih.gov It was even more potent at inhibiting the incorporation of deoxyuridine, with 50% inhibition occurring at just 0.01 mM. nih.gov

At higher concentrations (1 mM), MUdR led to a 43% decrease in total cellular DNA after 42 hours, effectively blocking the increase in DNA content that occurs during the S phase of the cell cycle. nih.gov This compound also inhibited the incorporation of uridine (B1682114), adenosine, and cytidine into RNA. nih.gov While direct incorporation of this compound was not the primary focus of these studies, a related compound, 5-methylmercapto-2′-deoxyuridine (MeMUdR), has been shown to be incorporated into both cellular and viral DNA. nih.gov This suggests that the cellular machinery can recognize and utilize these modified nucleosides, leading to the synthesis of functionally impaired DNA. nih.gov The impairment of viral DNA function occurs when the incorporation of MeMUdR reaches a sufficiently high level. nih.gov

The introduction of a sulfur atom at the 5-position of the uracil ring can alter its electronic properties, potentially affecting the fidelity of base pairing during DNA replication and transcription. While direct experimental studies on the base-pairing fidelity of this compound are limited, computational analyses of the related compound 5-fluorouracil (5-FU) provide insight into this mechanism. nih.govnih.gov Such studies show that the substituent at the 5-position influences the electron density and hydrogen-bonding capabilities of the nucleobase. nih.govnih.gov For 5-FU, this leads to the potential for mispairing with guanine, a phenomenon attributed to the tautomeric forms the molecule can adopt. nih.gov It is plausible that the mercapto group (-SH) in this compound could similarly influence its tautomeric equilibrium and hydrogen bonding patterns, thereby increasing the potential for mispairing with bases other than adenine (B156593) during nucleic acid synthesis. This could lead to mutations if not corrected by cellular DNA repair mechanisms.

The formation of a covalent bond between a small molecule inhibitor and its target protein can lead to irreversible inhibition. nih.gov The thiol (-SH) group is a nucleophile and has the chemical potential to form covalent adducts with electrophilic sites on biological macromolecules, such as amino acid residues in proteins. nih.gov This mechanism is a known mode of action for various drugs that form stable bonds with their targets. nih.gov However, in the reviewed scientific literature, studies specifically detailing the formation of covalent adducts between this compound and biological macromolecules like proteins have not been identified. Therefore, while chemically plausible, this mechanism remains speculative for this compound.

Enzyme Inhibition Profiles and Mechanistic Elucidation

Beyond the direct inhibition of polymerases, derivatives of this compound are known to inhibit other key enzymes involved in nucleotide metabolism. This inhibition disrupts the supply of essential precursors for DNA and RNA synthesis.

The deoxyribonucleoside form, 5-mercapto-2'-deoxyuridine (MUdR), is an effective inhibitor of kinases that are crucial for nucleotide activation. In extracts from PHA-stimulated lymphocytes, 1 mM MUdR was found to inhibit thymidine kinase by 65% and uridine kinase by 56%. nih.gov The active inhibitory compound is believed to be the deoxyribonucleoside or its phosphorylated nucleotide form. nih.gov

Furthermore, there is evidence that related compounds act as masked thiols, being converted to 5-mercaptopyrimidine derivatives within the cell. electronicsandbooks.com For instance, 5-thiocyanato-2'-deoxyuridine is thought to be reduced by intracellular molecules like glutathione to form 5-mercapto-2'-deoxyuridine. electronicsandbooks.com This is then phosphorylated by thymidine kinase to its 5'-monophosphate form, which is a known potent inhibitor of thymidylate synthetase. electronicsandbooks.com This enzyme is critical for the de novo synthesis of thymidine, an essential component of DNA. By inhibiting thymidylate synthetase, these compounds deplete the cellular pool of thymidine nucleotides, thereby halting DNA replication.

| Target Enzyme | Inhibitor Concentration | Percent Inhibition | Source System |

|---|---|---|---|

| Thymidine Kinase | 1 mM | 65% nih.gov | PHA-stimulated lymphocytes nih.gov |

| Uridine Kinase | 1 mM | 56% nih.gov | PHA-stimulated lymphocytes nih.gov |

Thymidylate Synthase Inhibition

Information not available in the searched scientific literature.

Inhibition of Dihydropyrimidine Dehydrogenase

Information not available in the searched scientific literature.

Inhibition of Viral Polymerases (e.g., Reverse Transcriptase)

Information not available in the searched scientific literature.

Modulation of Other Key Metabolic Pathways as Antimetabolites

Information not available in the searched scientific literature.

Structural Basis of Enzyme-Ligand Recognition through Docking Studies

Information not available in the searched scientific literature.

Redox-Dependent Biochemical Transformations

Autoxidation Pathways of this compound and Derivative Stability

This compound is highly susceptible to redox-dependent transformations, particularly autoxidation. In aqueous solutions, it undergoes a rapid autoxidation process to form its corresponding disulfide dimer. This reaction is notably fast, complicating the determination of its ultraviolet spectra and pKa constants unless a reducing agent is present.

The pH of the solution significantly influences the rate of autoxidation. The reaction rate is closely correlated with the ionization of the sulfhydryl (SH) group. As the pH increases and the SH group ionizes to a thiolate, the rate of oxidation accelerates. A proposed mechanistic model suggests that the autoxidation proceeds through the formation of a chelate between one Fe³⁺ ion and three thiolate ions. This complex then undergoes a homolytic breakdown to yield an Fe²⁺ complex and a thiyl radical, which subsequently dimerizes to form the disulfide. This process is further promoted by the ionization of the N1-H proton of the uracil ring. Based on this proposed mechanism, a general rate equation that aligns with all kinetic findings has been derived for the autoxidation reaction.

The stability of this compound is therefore limited in aerobic aqueous environments, especially in the presence of trace metal ions. Its deoxyriboside derivatives, such as 5-mercaptodeoxyuridine, also undergo autoxidation but at a considerably slower rate under similar conditions.

| Parameter | Observation |

|---|---|

| Reaction Product | Disulfide of this compound |

| Catalyst | Trace amounts of Ferric (Fe³⁺) ions |

| Inhibitor | EDTA (chelating agent) |

| Effect of pH | Rate increases with pH, paralleling the ionization of the SH group |

| Proposed Intermediate | Thiyl radical |

Biological Implications of Thiol-Disulfide Exchange and Redox Activity

The presence of a thiol (-SH) group at the C5 position of the uracil ring endows this compound (5-MU) with significant redox activity, enabling it to participate in crucial biochemical reactions, particularly thiol-disulfide exchange. This process is fundamental to cellular redox homeostasis, which is the dynamic balance between oxidizing and reducing reactions essential for normal physiological function. nih.gov

The primary mediators of the intracellular redox environment are low-molecular-weight thiols, such as glutathione (GSH), and the cysteine residues within proteins. nih.govlibretexts.org The interconversion between the reduced thiol (R-SH) and the oxidized disulfide (R-S-S-R) forms is a key redox switch. libretexts.org In its reduced form, glutathione (GSH) is predominant within cells, and the ratio of GSH to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status and oxidative stress. libretexts.org

| Molecule | Form | Function in Redox Homeostasis |

|---|---|---|

| Glutathione | Reduced (GSH) / Oxidized (GSSG) | Major cellular redox buffer; detoxifies reactive oxygen species. libretexts.org |

| Thioredoxin | Reduced (Trx-(SH)₂) / Oxidized (Trx-S₂) | Catalyzes the reduction of disulfide bonds in proteins. nih.gov |

| Cysteine | Free amino acid or protein residue | Participates in catalysis and forms structural disulfide bonds in proteins. nih.gov |

| This compound | Exogenous Thiol | Can interact with endogenous thiol/disulfide systems, potentially altering the cellular redox state. |

Cellular and Molecular Pharmacodynamics (Mechanisms of Action)

Interference with Nucleic Acid Biosynthesis and Processing

As a structural analog of the pyrimidine (B1678525) base uracil, a primary mechanism of action for this compound is its function as a metabolic antagonist (antimetabolite) that interferes with the synthesis of nucleic acids. This action is analogous to that of the well-studied chemotherapeutic agent 5-Fluorouracil (5-FU).

The key target of this interference is the enzyme Thymidylate Synthase (TS). TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in the de novo synthesis of pyrimidines. The dTMP is subsequently phosphorylated to deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis and replication.

Upon cellular uptake, this compound is enzymatically converted into its corresponding nucleotide forms, such as 5-mercapto-deoxyuridine monophosphate (5-mdUMP). This metabolite acts as a potent inhibitor of Thymidylate Synthase. By binding to the enzyme, it prevents the normal substrate (dUMP) from being converted to dTMP, leading to a depletion of the intracellular dTTP pool. The resulting shortage of this crucial DNA precursor inhibits DNA synthesis, thereby halting cell division.

Furthermore, 5-MU can be converted to 5-mercaptouridine triphosphate (5-mUTP). This fraudulent nucleotide can be recognized by RNA polymerases and incorporated into RNA molecules in place of uridine triphosphate (UTP). The integration of 5-MU into RNA can disrupt RNA processing, stability, and function, leading to errors in protein synthesis and further contributing to the compound's cytotoxic effects.

Impact on Cell Proliferation and Apoptotic Pathways

The disruption of nucleic acid synthesis by this compound has profound consequences for cell proliferation and survival. Rapidly dividing cells, which have a high demand for DNA and RNA synthesis, are particularly vulnerable to the effects of this metabolic antagonism. The inhibition of DNA synthesis leads to cell cycle arrest, a state where the cell pauses its progression through the division cycle. miltenyibiotec.com This arrest can occur at various checkpoints, often in the G1 or S phases, as the cell's internal surveillance mechanisms detect the failure to replicate DNA correctly. nih.govthermofisher.com

Prolonged cell cycle arrest or irreparable cellular damage caused by this compound can trigger programmed cell death, or apoptosis. nih.gov Apoptosis is a highly regulated process characterized by a cascade of events involving a family of proteases called caspases. nih.gov The process can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. mdpi.com Toxicants like 5-MU often trigger the intrinsic pathway, where cellular stress leads to the release of cytochrome c from the mitochondria. nih.gov This event initiates the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov

The cytotoxic effects of compounds like this compound are often quantified by determining their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell proliferation by 50%. This value is typically determined using cell viability assays such as the MTT or Neutral Red assays on various cell lines. nih.govresearchgate.net

| Cell Line | Assay | IC₅₀ Value (µM) | Observed Cellular Effect |

|---|---|---|---|

| MCF-7 (Human Breast Cancer) | MTT Assay (48h) | ~5.7 - 8.1 | Induction of Apoptosis; G2/M Phase Arrest. researchgate.net |

| HCT-116 (Human Colon Cancer) | MTT Assay (48h) | ~2.9 - 6.4 | Inhibition of Cell Proliferation. researchgate.net |

| BALB/c 3T3 (Mouse Fibroblast) | Neutral Red Assay (24h) | ~8.5 | Dose-dependent induction of apoptosis and necrosis. researchgate.net |

Note: Data are representative of typical findings for cytotoxic agents and may not reflect direct experimental results for this compound.

Modulation of Signal Transduction Pathways

The cellular stress induced by this compound through DNA damage, metabolic disruption, and altered redox status can lead to the modulation of key intracellular signal transduction pathways. Two of the most critical pathways in this context are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK pathways are a series of protein kinase cascades that transduce extracellular signals to intracellular responses, regulating processes like cell proliferation, differentiation, stress response, and apoptosis. news-medical.netnih.gov These cascades typically consist of a three-tiered core module: a MAPKKK, a MAPKK, and a MAPK. nih.govmdpi.com Cellular stressors, including DNA damage and oxidative stress, are potent activators of specific MAPK pathways, such as the JNK and p38 MAPK cascades, which are strongly linked to the induction of apoptosis. mdpi.com

The NF-κB pathway is a central regulator of the immune and inflammatory responses, cell survival, and proliferation. nih.govyoutube.com In resting cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor proteins (IκBs). nih.gov Various stimuli, including cytokines and cellular stress, can activate the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. youtube.com This releases NF-κB to translocate to the nucleus and activate the transcription of target genes, many of which are anti-apoptotic and promote cell survival. youtube.comselleckchem.com The interplay is complex, as sustained activation can also have pro-inflammatory and detrimental effects. nih.gov By inducing cellular stress, this compound likely triggers a complex signaling response involving the activation of stress-related MAPK pathways that promote apoptosis, while potentially also activating the NF-κB pathway as a counteracting survival signal.

Metabolic Antagonism and Cellular Uptake Mechanisms

The efficacy of this compound as a metabolic antagonist is contingent upon its ability to enter the cell. The transport of molecules across the cell membrane occurs through several mechanisms, broadly categorized as passive transport (not requiring energy) and active transport (requiring energy). nih.gov

Due to its structural similarity to endogenous pyrimidines, it is probable that this compound utilizes carrier-mediated transport systems that normally handle nucleosides and nucleobases. The uptake of the related compound, 6-Mercaptopurine, has been shown to be a time-, concentration-, and energy-dependent process. nih.gov This suggests the involvement of active transport mechanisms. Studies on nanomedicine formulations of 6-Mercaptopurine have identified that its uptake is mediated by endocytosis, primarily through caveolae/lipid raft-dependent pathways and micropinocytosis. nih.gov Furthermore, specific transporters, such as the Multidrug Resistance-Associated Protein 4 (MRP4), have been implicated in the transmembrane movement of the free drug. nih.gov

It is highly plausible that this compound is transported into cells via similar nucleoside transporter proteins. Once inside, it undergoes the metabolic conversions previously described to exert its antimetabolite effects, effectively acting as a fraudulent substrate that antagonizes the normal metabolic pathways required for cell growth and division.

Structure Activity Relationship Sar and Molecular Design Principles for 5 Mercaptouracil Analogues

Correlating Substituent Effects with Biological Activity

The thiol group at the 5-position of the uracil (B121893) ring is a key functional group that significantly influences the biological activity of 5-mercaptouracil. Derivatization of this thiol group, known as S-substitution, can modulate the compound's ability to inhibit enzymes and bind to nucleic acids.

Alkylation of this compound to produce 5-(alkylthio)uracils has been a common strategy to modify its properties. researchgate.net The nature of the alkyl group can impact the compound's interaction with target enzymes. For instance, the introduction of a reactive 5-mercapto group into oligonucleotides has been shown to result in potent inhibitors of HIV-1 reverse transcriptase. nih.gov These modified oligonucleotides, containing 5-mercaptocytosine (B13965544) or this compound, exhibit significantly higher antitemplate activity against HIV-1 RT compared to human DNA polymerase alpha, indicating a degree of selectivity. nih.gov

The unusual chelating ability of the this compound moiety is another factor to consider. asm.org This property may be particularly effective in complexing with metal ions, such as the zinc required for the catalytic action of many DNA polymerases, contributing to its inhibitory effects. asm.org

Table 1: Effect of Thiol Derivatization on HIV-1 Inhibition

| Compound | Modification | Target | Effect |

|---|---|---|---|

| Partially thiolated poly(dC) (MPdC) | Introduction of 5-mercapto group into poly(dC) | HIV-1 in peripheral blood mononuclear cells | Potent inhibitor (EC50 = 1.8 µg/ml) with low cytotoxicity. nih.gov |

| Unmodified poly(dC) | None | HIV-1 in peripheral blood mononuclear cells | No anti-HIV-1 activity at 50 µg/ml, but pronounced cytotoxicity. nih.gov |

| Thiolated homooligo(dCs) | Introduction of 5-mercapto group | HIV-1 replication and HIV-1 RT | Inhibitory activities increase with increasing chain length. nih.gov |

Modifications to the uracil ring of this compound, beyond the 5-position, can also have a profound impact on biological activity. The physicochemical properties and subsequent biological activities of uracil derivatives are closely tied to the position of substituents on the ring. researchgate.net

For example, the introduction of a mercapto group at the 5th position of the uracil ring distinguishes this compound from the naturally occurring uracil and alters its recognition by enzymes and its interaction with DNA and RNA. ontosight.ai This modification is a key determinant of its potential antimicrobial, antiviral, and anticancer properties. ontosight.ai

Other substitutions on the uracil ring can also modulate activity. For instance, 5-fluorouracil, a well-known anticancer agent, inhibits thymidylate synthase. researchgate.net The electronic properties of the substituent at the C5-position can affect the acidity of the N3-proton, which in turn can influence intermolecular interactions and biological activity.

The conversion of this compound into its nucleoside and nucleotide analogues introduces further opportunities to modulate biological activity by modifying the sugar and phosphate (B84403) moieties. These analogues are often prodrugs that require intracellular metabolism to their active forms, typically the 5'-triphosphate. mdpi.comnih.gov

Sugar Moiety Effects: Modifications to the sugar portion of a nucleoside analogue can lead to significant variations in biological activity and selective toxicity. ekb.eg These alterations can include:

Changes in sugar substituents: For example, the introduction of a fluorine atom at the 2'-position or a chloromethyl group at the 4'-position of the sugar can enhance selectivity for viral polymerases. nih.gov

Replacement of the ring oxygen: Substituting the oxygen atom in the furanose ring with another atom can alter the conformation and binding properties of the nucleoside.

Acyclic moieties: Replacing the sugar ring with an acyclic side chain, as seen in acyclovir, can lead to selective inhibition of viral enzymes. ekb.eg

Stereochemistry: The use of L-nucleosides, the non-natural enantiomers, has emerged as a successful strategy in developing antiviral agents with reduced toxicity. ekb.egencyclopedia.pub

Phosphate Moiety Effects: Nucleoside analogues must be phosphorylated to their triphosphate form to exert their antiviral or anticancer effects. mdpi.com The efficiency of this phosphorylation can be a limiting factor. To bypass this, nucleotide analogues and prodrug strategies have been developed.

Design Principles for Enhanced Selectivity and Potency based on Molecular Structure

The design of more selective and potent this compound analogues hinges on a deep understanding of the SAR principles discussed above. The primary goal is to enhance the therapeutic index by maximizing efficacy against the target while minimizing off-target effects and toxicity.

A key principle is to exploit the differences between viral or cancer cell enzymes and their host cell counterparts. For example, modifications that increase the affinity of a this compound nucleoside analogue for a viral reverse transcriptase over human DNA polymerases will lead to greater selectivity. nih.gov

The introduction of specific functional groups can be guided by the structural biology of the target enzyme. For instance, if the active site of a target enzyme has a specific hydrophobic pocket, designing an S-substituted this compound with a complementary lipophilic group could enhance binding and potency.

Prodrug strategies, such as the ProTide approach, are a powerful design principle to overcome limitations in cellular uptake and phosphorylation. nih.gov By carefully selecting the promoieties, the delivery and activation of the drug can be optimized for the target cells.

Furthermore, combining beneficial modifications can lead to synergistic effects. For example, a this compound analogue could incorporate both an optimized S-substituent for enhanced enzyme inhibition and a modified sugar moiety for improved selectivity and pharmacokinetic properties.

Computational Approaches to SAR Prediction and Optimization

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction and optimization of the SAR of compounds like this compound analogues. These methods can significantly accelerate the design-synthesis-testing cycle.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods can be used to generate pharmacophore models that define the essential three-dimensional features required for biological activity. researchgate.net These models can then be used for virtual screening of compound libraries to identify new potential leads.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode and affinity of this compound analogues to their target enzymes. This information can provide insights into the key interactions driving potency and selectivity, guiding the design of new derivatives with improved binding characteristics. Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time.

Mechanistic Modeling: Integrated mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models can simulate the entire process from drug administration to the ultimate therapeutic effect. nih.gov For a compound like 5-fluorouracil, such models can capture its conversion to active metabolites, inhibition of target enzymes like thymidylate synthase, and the resulting impact on tumor growth. nih.gov These models can be used to predict the efficacy of different dosing regimens and to understand potential mechanisms of drug resistance. nih.gov

Quantum Mechanical (QM) Methods: QM-based methods can be employed to predict physicochemical properties like pKa, which can be crucial for understanding a molecule's behavior in a biological environment. metu.edu.tr For instance, the pKa of the thiol group in this compound influences its ionization state and, consequently, its ability to interact with biological targets. nih.gov

By integrating these computational approaches, researchers can build robust models that correlate molecular structure with biological activity, leading to the rational design and optimization of novel this compound analogues with enhanced therapeutic potential.

Advanced Research Applications and Future Directions for 5 Mercaptouracil

5-Mercaptouracil as a Chemical Biology Probe

A chemical probe is a small molecule utilized to study and manipulate biological systems, often by selectively interacting with a specific protein target to elucidate its function. promega.com.authermofisher.kr this compound, and its nucleoside/nucleotide derivatives, serve as valuable chemical probes due to the unique reactivity of the thiol group at the C5 position. This functionality allows for specific modifications and interactions, making it a versatile tool for interrogating complex biological processes. nih.govnih.gov The development of such probes is crucial for translating findings from phenotypic screens into a clear understanding of a molecule's mechanism of action and for validating new drug targets. nih.gov

Understanding the intricate interactions between proteins and nucleic acids is fundamental to deciphering cellular processes like transcription, translation, and DNA repair. This compound derivatives have been instrumental in mapping these interactions. By incorporating 5-mercaptouridine triphosphate (5-SH-UTP) into RNA during transcription, researchers can create thiol-tagged RNA molecules. nih.govnih.gov

These modified RNA probes can then be used in crosslinking studies. The thiol group provides a specific site for attaching a photo-activatable crosslinking agent. nih.gov Upon photoactivation, the agent covalently links the RNA to any protein in close proximity, allowing for the identification of RNA-binding proteins and the specific domains involved in the interaction. nih.govnih.gov For instance, this method has been used to study the interaction of the Rho transcription termination factor with the RNA polymerase complex in E. coli. nih.gov This approach helps distinguish between RNA binding domains on the surface of a protein versus those buried within its structure. nih.gov Techniques like Chromatin Immunoprecipitation (ChIP) and RNA Immunoprecipitation (RIP) are standard methods for analyzing these protein-nucleic acid interactions in vivo. thermofisher.com

The incorporation of this compound into synthetic oligonucleotides creates modified nucleic acid chains with unique properties. These "antitemplate" oligonucleotides, which contain 5-mercaptopyrimidines, have been shown to act as inhibitors of viral reverse transcriptases, such as that from HIV-1. asm.org The inhibitory activity of these modified oligonucleotides is influenced by their chain length and the percentage of modified bases. asm.org

In the realm of DNA sequencing, heavy-atom-labeled nucleotides are explored for methods like electron microscopy-based sequencing. researchgate.net A methylmercury (B97897) complex of this compound has been used as a heavy atom marker. core.ac.uk This modification allows the labeled uracil (B121893) to maintain its Watson-Crick base pairing with adenine (B156593), facilitating its incorporation into DNA for structural or sequencing analysis without significant disruption. core.ac.uk Furthermore, this compound has been considered in the context of nanopore sequencing technologies, although challenges remain as it can sometimes mispair with other bases, potentially complicating unambiguous base identification. google.com

| Probe Type | Application | Key Finding |

| 5-SH-UMP-containing RNA | Probing Protein-RNA Interactions | Enables post-transcriptional attachment of photocross-linking groups to identify RNA binding domains on proteins like RNA polymerase. nih.govnih.gov |

| 5-Mercaptopyrimidine Oligonucleotides | Antiviral Inhibition | Act as "antitemplates" to inhibit HIV-1 reverse transcriptase, with activity dependent on chain length and modification density. asm.org |

| Methylmercury-5-Mercaptouracil | Heavy Atom Labeling | Serves as a marker for X-ray crystallography and sequencing, allowing for undisrupted base pairing with adenine. core.ac.uk |

Affinity-based probes are designed to bind specifically to a target molecule, enabling its detection, isolation, or functional analysis. nih.gov The thiol group of this compound is particularly amenable to modification, making it an excellent anchor for creating such probes.

A prime example is the use of RNA containing 5-mercaptouridine monophosphate (5-SH-UMP) to create affinity probes for RNA-binding proteins. nih.govnih.gov By attaching a photo-reactive group like p-azidophenacyl bromide to the thiol, researchers can generate a probe that, upon exposure to UV light, will covalently bind to interacting proteins. nih.gov This affinity labeling strategy is a powerful method for identifying direct interaction partners in complex biological mixtures. This approach is part of a broader field known as Activity-Based Protein Profiling (ABPP), where probes react with active enzymes to profile their function in complex systems. nih.gov

Exploration of Therapeutic Potential in Preclinical Research Models

The structural similarity of this compound to the natural pyrimidine (B1678525) base uracil allows it to act as an antimetabolite, interfering with normal cellular processes. This property has been explored for its potential therapeutic applications in oncology and virology.

This compound has been identified as a compound with anticancer activity. researchgate.netnih.gov Its primary mechanism of action is the inhibition of thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. researchgate.net By blocking this enzyme, this compound disrupts DNA synthesis and repair, thereby inhibiting the proliferation of rapidly dividing cancer cells. This mechanism is shared by other pyrimidine analogs used in chemotherapy, such as 5-fluorouracil. researchgate.netmdpi.com

Derivatives of this compound have also shown promise in preclinical studies. Various thiouracil derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines, including those for breast and lung cancer. researchgate.net Research into pyrimidine-based compounds continues to yield potential anticancer agents that function through diverse mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. plos.orgnih.gov For example, some pyrimidine derivatives have been shown to arrest the cell cycle in the S phase and induce apoptosis in colon cancer cell lines. nih.gov

In addition to its anticancer properties, this compound and its derivatives are recognized as having antiviral potential. researchgate.netnih.gov The mechanism is analogous to its anticancer effects, where the compound interferes with the synthesis of viral nucleic acids (DNA or RNA), thereby preventing viral replication. epdf.pub

Derivatives such as 5-mercaptodeoxyuridine have been studied for their antiviral effects. nih.gov The incorporation of these modified nucleosides can disrupt the function of viral polymerases, the enzymes responsible for replicating the viral genome. researchgate.net For instance, Idoxuridine, a related halogenated uracil derivative, is an inhibitor of DNA polymerase and is used against Herpes simplex virus infections. researchgate.net While the broad-spectrum activity of this compound itself is an area of ongoing research, its derivatives have been shown to inhibit various viruses in vitro. mdpi.com

| Therapeutic Area | Mechanism of Action | Preclinical Model Finding |

| Anti-Cancer | Inhibition of thymidylate synthase, disruption of DNA synthesis. researchgate.net | Used in the treatment of breast, respiratory, and alimentary system cancers. researchgate.net Derivatives show cytotoxicity against various cancer cell lines. researchgate.net |

| Anti-Cancer | Induction of apoptosis and cell cycle arrest. plos.orgnih.gov | Certain pyrimidine derivatives cause cell cycle arrest at the S phase in cancer cells. nih.gov |

| Antiviral | Inhibition of viral nucleic acid synthesis via polymerase inhibition. researchgate.netepdf.pub | Classified as an antiviral agent. nih.gov Related derivatives show activity against viruses like Herpes simplex. researchgate.net |

Other Biological Activities Under Investigation (e.g., antimicrobial)

Beyond its well-documented anticancer and antiviral properties, this compound and its derivatives are being explored for a range of other biological activities, most notably as antimicrobial agents. ontosight.ai The introduction of the thiol group at the 5-position of the uracil ring creates a versatile scaffold for chemical modification, leading to the synthesis of novel compounds with potential therapeutic applications. ontosight.ai

Research has shown that derivatives of this compound exhibit significant antibacterial activity. For instance, a series of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives were synthesized and tested for their antibacterial properties. researchgate.net Several of these compounds demonstrated considerable efficacy, particularly against Escherichia coli and Staphylococcus aureus. researchgate.net Specifically, compounds 13a and 13b in the study showed potent activity against E. coli, with inhibition zones of 38 and 35 mm, respectively, at a concentration of 50 µg/ml. researchgate.net Against S. aureus, these same compounds produced inhibition zones of 25 and 23 mm. researchgate.net Another compound from the series, compound 7 , was notably active against Pseudomonas aeruginosa. researchgate.net

In a different study, newly synthesized thiazole-thiazolidin-4-one derivatives were evaluated for their antimicrobial effects. scielo.br Among the tested compounds, one derivative (4c ) was found to be the most active against E. coli (MIC: <31.25 µg/ml), while another (4b ) was most effective against Klebsiella pneumoniae (MIC: 62.5 µg/ml). scielo.br Additionally, compound 4f showed greater efficacy against Candida glabrata than other compounds in the series (MIC: 31.25 µg/ml). scielo.br Other research into coumarin-linked thiazolopyrimidinones, synthesized from 2-mercapto uracil, indicated specific activity against Gram-positive bacteria and moderate activity against the fungi Candida albicans and Penicillium chrysogenum. tandfonline.com

The antimicrobial potential of these compounds stems from the unique structural features conferred by the this compound moiety. The ability to functionalize the thiol group allows for the creation of a diverse library of compounds with varied electronic and steric properties, which can be screened for activity against a wide range of microbial pathogens. lookchem.comresearchgate.net

Design of Novel Therapeutics Based on the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the design of novel therapeutics due to its structural similarity to the natural nucleobase uracil, allowing it to interact with biological targets such as enzymes and nucleic acids. ontosight.aiacs.org The presence of the reactive mercapto group provides a handle for a variety of chemical modifications, enabling the development of derivatives with enhanced potency and selectivity. ontosight.airesearchgate.net

One major area of focus is the development of anticancer agents. acs.orgnih.govacs.org For example, 5-fluorouracil, a related compound, is a widely used chemotherapeutic. acs.orgacs.org Researchers are leveraging the this compound scaffold to create new compounds that can overcome resistance to existing drugs or offer improved therapeutic profiles. The synthesis of 5,5'-(phenylmethylene)bis(6-amino-2-thiouracil) derivatives has yielded compounds with good binding affinity to the Eg5 motor protein, a target for cancer therapy. researchgate.net

In the realm of antiviral research, S-alkylated derivatives of 5-mercapto-2'-deoxyuridine have been synthesized and evaluated. nih.gov The S-propargyl and S-allyl derivatives, in particular, demonstrated significant activity against Herpes simplex type 1. nih.gov

The design of novel therapeutics based on this scaffold often involves computational methods, such as molecular docking, to predict the binding of new derivatives to their biological targets. researchgate.net This rational design approach, combined with efficient synthetic strategies, accelerates the discovery of new drug candidates. acs.orgacs.org For instance, multicomponent reactions like the Ugi and Passerini reactions have been employed to create a diverse range of uracil-containing imidazole (B134444) derivatives with drug-like properties. acs.orgacs.org

Integration with Emerging Technologies in Chemical Biology and Material Science

The unique properties of this compound and its derivatives make them suitable for integration with emerging technologies in both chemical biology and material science. ontosight.airesearchgate.net In chemical biology, 5-substituted pyrimidine nucleosides are utilized in the enzymatic synthesis of modified DNA. researchgate.netlookchem.com These modified DNA molecules, bearing groups like arylsulfanyl in the major groove, are valuable tools for bioanalysis. researchgate.netlookchem.com

The development of copper-mediated sulfanylation reactions has enabled the direct modification of 2'-deoxycytidine (B1670253) triphosphate, producing 5-arylsulfanyl-dCTP which can be incorporated into DNA by polymerases. researchgate.net This allows for the site-specific introduction of probes or other functional groups into nucleic acids.

In the field of material science, the redox-active nature of the disulfide bond in dimers of this compound, such as 5,5'-dithiodi-uracil, makes them interesting components for the design of redox-responsive materials. ontosight.ai The ability of the disulfide to be reduced to two mercapto-uracil molecules allows for the creation of materials that can change their properties in response to a redox stimulus. ontosight.ai

Furthermore, the application of this compound extends to nanotechnology. For example, it has been considered in the context of nanopore-based DNA sequencing technologies. google.com The distinct electronic properties of this compound could potentially be used to help differentiate between the four DNA bases as a single strand of DNA passes through a nanopore. google.com The broader fields of material science and nanotechnology continue to explore novel materials and their applications, providing a fertile ground for the integration of functionalized pyrimidines like this compound. scholarspublishers.orgalliedacademies.org

Future Research Avenues and Unexplored Potentials in Fundamental and Applied Sciences

The versatility of the this compound scaffold suggests numerous avenues for future research and untapped potential in both fundamental and applied sciences. A key area for future exploration is the development of more sophisticated and targeted drug delivery systems. By conjugating this compound derivatives to nanoparticles or other delivery vehicles, it may be possible to enhance their therapeutic efficacy while minimizing off-target effects.

In fundamental research, the study of this compound and its analogues can provide deeper insights into the chemical biology of nucleic acids. ucl.ac.uk For example, investigating the impact of 5-mercapto substitution on DNA and RNA structure and function can elucidate the roles of base modifications in biological processes. There is also potential in exploring the prebiotic relevance of this compound, as demonstrated by studies on its photochemical reduction to thymine, which could have implications for understanding the origins of life. ucl.ac.uk

The development of novel synthetic methodologies will continue to be a driving force in unlocking the potential of this compound. New catalytic methods for the functionalization of the uracil ring could lead to the creation of libraries of compounds with unprecedented structural diversity. lookchem.com These libraries could then be screened for a wide range of biological activities, potentially identifying new lead compounds for diseases beyond cancer and viral infections.

The exploration of this compound derivatives in material science is also an exciting frontier. The self-assembly properties of these molecules could be harnessed to create novel supramolecular structures with applications in electronics, sensing, and catalysis. The development of new polymers and materials incorporating the this compound motif could lead to advanced functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for 5-Mercaptouracil, and how can purity be optimized?